REACTION_SMILES
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[CH3:22][C:23](=[O:24])[OH:25].[CH3:26][OH:27].[CH:1]1([c:6]2[c:7]([OH:20])[cH:8][c:9]([N+:17]([O-:18])=[O:19])[c:10]([CH2:12][C:13](=[O:14])[O:15][CH3:16])[cH:11]2)[CH2:2][CH2:3][CH2:4][CH2:5]1.[OH2:21]>>[CH:1]1([c:6]2[c:7]([OH:20])[cH:8][c:9]([NH2:17])[c:10]([CH2:12][C:13](=[O:14])[O:15][CH3:16])[cH:11]2)[CH2:2][CH2:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cc1cc(C2CCCC2)c(O)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)Cc1cc(C2CCCC2)c(O)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |